2,4-dimethoxy-N-(pentan-3-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound belongs to the benzamide class, characterized by the presence of a benzene ring attached to an amide group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(pentan-3-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine derivative, such as pentan-3-ylamine. The reaction is usually carried out under controlled conditions, including the use of a suitable solvent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2,4-Dimethoxy-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups at different positions.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
Uniqueness: 2,4-Dimethoxy-N-(pentan-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pentan-3-yl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBVPQQCKQTUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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